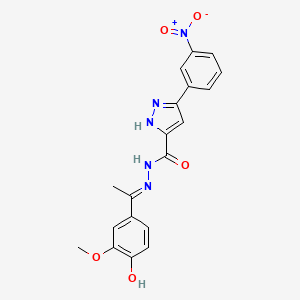
2-Furaldehyde, 4-(m-chlorophenyl)semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furaldehyde, 4-(m-chlorophenyl)semicarbazone is a chemical compound that belongs to the class of semicarbazones. Semicarbazones are derivatives of semicarbazide and are known for their diverse biological activities. This compound is characterized by the presence of a furan ring, an aldehyde group, and a semicarbazone moiety substituted with a meta-chlorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furaldehyde, 4-(m-chlorophenyl)semicarbazone typically involves the condensation reaction between 2-furaldehyde and 4-(m-chlorophenyl)semicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Furaldehyde, 4-(m-chlorophenyl)semicarbazone undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The furan ring and the chlorophenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under various conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Furaldehyde, 4-(m-chlorophenyl)semicarbazone has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer activity, making it a candidate for drug development.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Furaldehyde, 4-(m-chlorophenyl)semicarbazone involves its interaction with biological molecules. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit biological activity. The presence of the furan ring and the chlorophenyl group enhances its ability to interact with enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- 2-Furaldehyde semicarbazone
- 5-Nitro-2-furaldehyde semicarbazone
- 4,5-Bis(4-dimethylamino)phenyl-3-nitro-2-furaldehyde semicarbazone
Comparison: 2-Furaldehyde, 4-(m-chlorophenyl)semicarbazone is unique due to the presence of the meta-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to other semicarbazones, it exhibits enhanced antimicrobial and anticancer activities, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
119033-97-5 |
|---|---|
Fórmula molecular |
C12H10ClN3O2 |
Peso molecular |
263.68 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-[(E)-furan-2-ylmethylideneamino]urea |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-3-1-4-10(7-9)15-12(17)16-14-8-11-5-2-6-18-11/h1-8H,(H2,15,16,17)/b14-8+ |
Clave InChI |
NGVXMSPIQNGWFB-RIYZIHGNSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)NC(=O)N/N=C/C2=CC=CO2 |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)NN=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}acetamide](/img/structure/B11983572.png)
![4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11983583.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11983586.png)



![4-bromo-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide](/img/structure/B11983610.png)

![4-[9-Bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B11983617.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11983618.png)

![2,4-dibromo-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11983627.png)
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11983629.png)
![Isobutyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11983643.png)
